N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
The target compound is a heterocyclic derivative featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core fused with a thiophene ring. Key structural elements include:
- 5-Oxo group on the pyrimidine ring, enhancing hydrogen-bonding capacity.
- Thioacetamide bridge connecting the core to the N-(2,5-dimethoxyphenyl) group, where methoxy substituents increase polarity compared to alkylated analogues .
This scaffold is structurally analogous to bioactive triazolo-pyrimidine derivatives, which are explored for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S2/c1-30-13-5-6-17(31-2)15(10-13)23-18(28)12-34-22-25-24-21-26(11-14-4-3-8-32-14)20(29)19-16(27(21)22)7-9-33-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASNHDQRZIEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno-triazole structure and subsequent modifications to introduce the dimethoxyphenyl and furan groups. The synthetic pathway often employs various reagents and conditions optimized for yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing significant cytotoxicity. In one study, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antimicrobial agent .
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Drug-resistant Candida | Effective |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Antimicrobial Mechanisms : It is hypothesized that the thiazole and triazole moieties contribute to membrane disruption or inhibition of vital enzymatic pathways in bacteria.
Case Studies
A notable case study involved a series of thiazole derivatives structurally related to this compound. These derivatives were subjected to both in vitro and in vivo evaluations demonstrating significant anticancer effects in animal models .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's effectiveness against multidrug-resistant pathogens. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- In Vitro Activity : The compound has been tested against resistant strains such as Staphylococcus aureus and Enterococcus faecium, showing promising results in inhibiting their growth .
Case Study: Antimicrobial Resistance
A study focused on the synthesis of novel thiazole derivatives related to this compound showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a scaffold for developing new antimicrobial agents .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines:
Case Study: Cytotoxicity
Research involving furan-based compounds has demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), with mechanisms involving tubulin polymerization inhibition and subsequent apoptosis induction .
Anti-inflammatory Effects
The compound also displays potential anti-inflammatory properties. The furan and triazole rings are often associated with the modulation of inflammatory pathways:
- Cytokine Inhibition : Compounds containing these moieties may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects.
Summary of Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methoxy groups (target) improve solubility over methyl (), while sulfamoyl () introduces polar interactions. Thiophene () may enhance metabolic stability over furan .
Physicochemical and Pharmacokinetic Properties
- LogP/Solubility : The dimethoxyphenyl group (target) reduces logP compared to dimethylphenyl (), enhancing aqueous solubility.
- Metabolic Stability : Furan rings (target, ) are prone to oxidative metabolism, whereas thiophene () may offer better stability .
- Bioavailability: The thieno-triazolo-pyrimidine core’s planar structure may improve membrane permeability vs. non-fused analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
